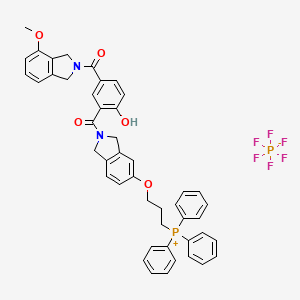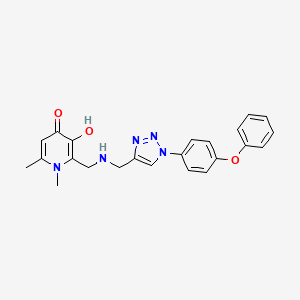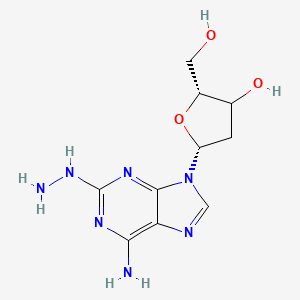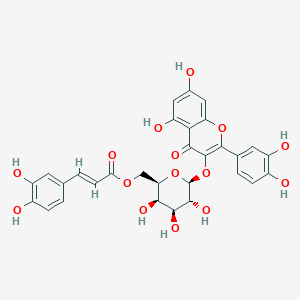
Trap1-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trap1-IN-2 is a small molecule inhibitor specifically designed to target the mitochondrial chaperone protein tumor necrosis factor receptor-associated protein 1 (TRAP1). TRAP1 is a member of the heat shock protein 90 (HSP90) family and plays a crucial role in regulating mitochondrial function, cellular stress responses, and metabolic reprogramming in cancer cells .
Méthodes De Préparation
The synthesis of Trap1-IN-2 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Analyse Des Réactions Chimiques
Trap1-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Trap1-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of TRAP1 in mitochondrial function and cellular metabolism. In biology, this compound is employed to investigate the effects of TRAP1 inhibition on cell proliferation, apoptosis, and oxidative stress. In medicine, it has potential therapeutic applications in cancer treatment, as TRAP1 is implicated in tumor growth and resistance to chemotherapy. Additionally, this compound is used in industrial research to develop new drugs and therapeutic strategies targeting mitochondrial chaperones .
Mécanisme D'action
Trap1-IN-2 exerts its effects by binding to the ATPase domain of TRAP1, thereby inhibiting its chaperone activity. This inhibition disrupts the interaction between TRAP1 and its client proteins, leading to impaired mitochondrial function and increased cellular stress. The molecular targets of this compound include succinate dehydrogenase and cytochrome c oxidase, which are key components of the electron transport chain. By inhibiting TRAP1, this compound promotes apoptosis and reduces the metabolic flexibility of cancer cells .
Comparaison Avec Des Composés Similaires
Trap1-IN-2 is unique compared to other TRAP1 inhibitors due to its high selectivity and potency. Similar compounds include other HSP90 family inhibitors, such as geldanamycin and radicicol, which also target mitochondrial chaperones but with less specificity. This compound’s ability to selectively inhibit TRAP1 without affecting other HSP90 family members makes it a valuable tool for studying mitochondrial function and developing targeted therapies .
Propriétés
Formule moléculaire |
C46H42F6N2O5P2 |
|---|---|
Poids moléculaire |
878.8 g/mol |
Nom IUPAC |
3-[[2-[2-hydroxy-5-(4-methoxy-1,3-dihydroisoindole-2-carbonyl)benzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-triphenylphosphanium;hexafluorophosphate |
InChI |
InChI=1S/C46H41N2O5P.F6P/c1-52-44-20-11-13-35-30-48(32-42(35)44)45(50)33-22-24-43(49)41(28-33)46(51)47-29-34-21-23-37(27-36(34)31-47)53-25-12-26-54(38-14-5-2-6-15-38,39-16-7-3-8-17-39)40-18-9-4-10-19-40;1-7(2,3,4,5)6/h2-11,13-24,27-28H,12,25-26,29-32H2,1H3;/q;-1/p+1 |
Clé InChI |
YBPGVKHPFGUNAS-UHFFFAOYSA-O |
SMILES canonique |
COC1=CC=CC2=C1CN(C2)C(=O)C3=CC(=C(C=C3)O)C(=O)N4CC5=C(C4)C=C(C=C5)OCCC[P+](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-3-[cyclopropyl-[[2-fluoro-4-(trifluoromethoxy)phenyl]methylcarbamoyl]amino]piperidine-1-carboxamide](/img/structure/B12390005.png)
![(2S,3S)-5,7-dihydroxy-3-[(2S,3S)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12390006.png)
![N'-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12390011.png)
![(5S)-14-(3,5-dimethoxyphenyl)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12390013.png)

![[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12390021.png)
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12390022.png)


![(4S)-4-[(2R)-1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B12390039.png)
![[(2R)-3-[2-[[6-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropylamino]-6-oxohexanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12390042.png)

![4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12390048.png)

